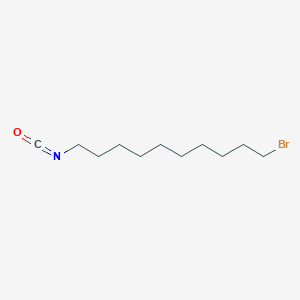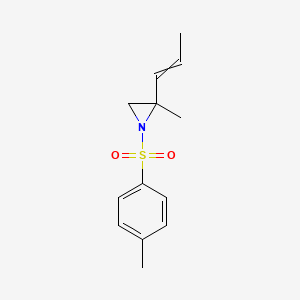
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group. The presence of the prop-1-en-1-yl group adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-(prop-1-en-1-yl)amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of yield and purity. The final product is typically purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleophiles. The sulfonyl group enhances its electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the prop-1-en-1-yl group, making it less reactive.
2-Methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but without the prop-1-en-1-yl group.
1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine: Contains a phenyl group instead of the prop-1-en-1-yl group.
Uniqueness
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is unique due to the presence of both the prop-1-en-1-yl group and the sulfonyl group, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
796975-15-0 |
|---|---|
Fórmula molecular |
C13H17NO2S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)sulfonyl-2-prop-1-enylaziridine |
InChI |
InChI=1S/C13H17NO2S/c1-4-9-13(3)10-14(13)17(15,16)12-7-5-11(2)6-8-12/h4-9H,10H2,1-3H3 |
Clave InChI |
VBEIFCXHYRUVNT-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


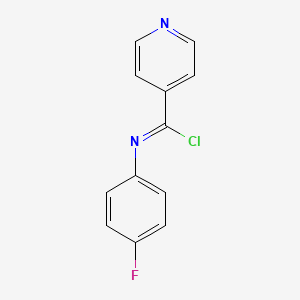
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)


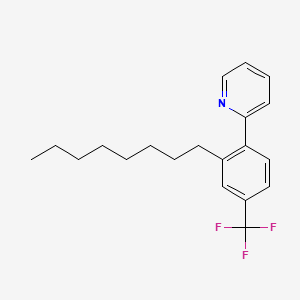
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
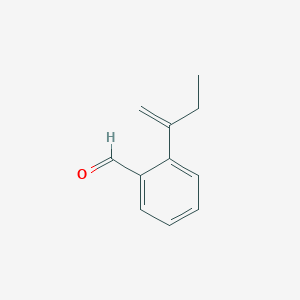

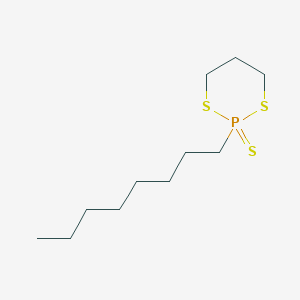

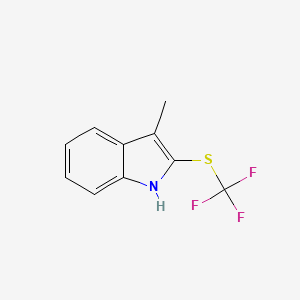
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
